Boc-D-Pro-Ome
Description
Overview of Boc-D-Pro-OMe as a Protected Amino Acid Derivative
This compound is classified as a protected amino acid derivative. innospk.com This designation signifies that the reactive functional groups of the parent amino acid, D-proline, have been temporarily masked to prevent unwanted side reactions during chemical synthesis. Specifically, the secondary amine of the proline ring is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid function is protected as a methyl ester (OMe). innospk.com
The Boc group is a widely used amine protecting group in organic synthesis, particularly in peptide synthesis. nih.govnih.gov It is valued for its stability under a broad range of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions. nih.govnih.gov This selective removal is crucial for the stepwise construction of peptide chains. The methyl ester serves to protect the carboxylic acid, preventing it from reacting, for instance, in amide bond formation, until its deprotection is desired, typically through hydrolysis.
The strategic use of these protecting groups allows for the controlled and sequential formation of chemical bonds, a cornerstone of modern synthetic chemistry. The stability and predictable reactivity of this compound make it a reliable and versatile reagent in the laboratory. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 73323-65-6 |
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | Not available |
| Boiling Point | 288.6 °C at 760 mmHg |
| Density | 1.12 g/cm³ |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758). |
This data is compiled from various chemical information sources. innospk.comnih.gov
Significance of D-Proline Configuration in Peptide Chemistry and Asymmetric Synthesis
The "D" in this compound refers to the stereochemical configuration of the proline molecule. Amino acids, with the exception of glycine, are chiral, meaning they exist in two non-superimposable mirror-image forms, designated as L (levo) and D (dextro). In nature, the L-isomers are the predominant building blocks of proteins. chemimpex.com The incorporation of D-amino acids, such as D-proline, into peptides can have profound effects on their structure and function. chemimpex.com Peptides containing D-amino acids are often less susceptible to enzymatic degradation, which can enhance their stability and bioavailability as therapeutic agents. chemimpex.com
Furthermore, the rigid, five-membered ring structure of proline, in both its L and D forms, imparts significant conformational constraints on the peptide backbone. chemimpex.comguidechem.com This rigidity is a valuable tool for chemists designing peptides with specific three-dimensional shapes to interact with biological targets.
Beyond peptide chemistry, the D-proline scaffold is a cornerstone of asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Proline and its derivatives are highly effective organocatalysts, meaning they are small organic molecules that can catalyze chemical reactions with high stereoselectivity. guidechem.comnih.govmdpi.com The chirality of the proline catalyst directs the formation of a specific stereoisomer of the product. The availability of both L- and D-proline allows chemists to synthesize either enantiomer of a target molecule, a critical capability in drug development where often only one enantiomer possesses the desired therapeutic activity. chemimpex.comguidechem.com The catalytic prowess of proline stems from its ability to form key intermediates, such as enamines and iminium ions, which facilitate a wide range of asymmetric transformations. nih.govmdpi.com
Historical Context and Evolution of Boc Protecting Group Strategies in Organic Synthesis
The development of protecting group strategies was a watershed moment in the advancement of organic synthesis, particularly for the synthesis of complex molecules like peptides. Before the advent of effective protecting groups, the synthesis of even simple peptides was a formidable challenge due to the multiple reactive sites on amino acids.
The tert-butoxycarbonyl (Boc) group was introduced in the late 1950s and quickly became a cornerstone of peptide synthesis. researchgate.net Its popularity stemmed from its ease of introduction and, more importantly, its selective removal under mild acidic conditions that did not affect other acid-labile protecting groups or the peptide bonds themselves. nih.govnih.gov This concept of "orthogonality," where one protecting group can be removed without affecting another, is a fundamental principle of modern protecting group strategy. nih.gov
The Boc group offered a significant advantage over previously used protecting groups, which often required harsh conditions for removal that could damage the growing peptide chain. The development of Boc-based solid-phase peptide synthesis (SPPS) by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, revolutionized the field. In Boc-SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed at each cycle to allow for the addition of the next Boc-protected amino acid. rsc.org While Fmoc (9-fluorenylmethyloxycarbonyl) protection has become more prevalent in SPPS due to the use of milder deprotection conditions, Boc-amino acids, including this compound, remain crucial for specific applications and in solution-phase peptide synthesis. nih.gov
Current Research Landscape and Emerging Trends for this compound
This compound continues to be a highly relevant and frequently utilized building block in contemporary chemical research, finding applications in diverse areas ranging from the total synthesis of natural products to the development of novel catalytic systems.
Detailed Research Findings:
Total Synthesis of Natural Products: The synthesis of complex natural products often requires precise control of stereochemistry. This compound and related D-proline derivatives serve as valuable chiral synthons to introduce specific stereocenters. For instance, in the synthesis of certain alkaloids and macrocyclic compounds, the rigid D-proline ring can be a key architectural element, guiding the stereochemical outcome of subsequent reactions. mdpi.comrsc.orgunibo.it The Boc protecting group ensures that the nitrogen atom's reactivity is masked until it is strategically needed.
Development of Novel Organocatalysts: The field of organocatalysis continues to expand, with researchers designing new catalysts for increasingly complex and selective transformations. This compound is a common starting material for the synthesis of more elaborate proline-based catalysts. researchgate.netresearchgate.net By modifying the proline scaffold, chemists can fine-tune the catalyst's steric and electronic properties to achieve higher efficiency and enantioselectivity in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netresearchgate.netnih.gov For example, recent research has focused on developing bifunctional catalysts that incorporate both a proline unit and another catalytic motif, such as a thiourea (B124793) or a squaramide, to achieve synergistic activation of reactants. mdpi.comacs.org
Medicinal Chemistry and Drug Discovery: In the pharmaceutical industry, this compound is a key intermediate in the synthesis of new drug candidates. chemimpex.comguidechem.com The incorporation of a D-proline moiety can enhance the metabolic stability and pharmacokinetic properties of a peptide-based drug. chemimpex.com Furthermore, the proline ring is a common structural feature in many small molecule drugs, and the use of the D-enantiomer can lead to novel intellectual property and potentially improved biological activity. Research in this area often involves the use of this compound in the construction of peptidomimetics and other small molecules designed to interact with specific biological targets. guidechem.comnih.gov
Peptide and Peptoid Synthesis: While Fmoc chemistry is dominant in SPPS, Boc-amino acids like this compound are still widely used, particularly in solution-phase synthesis and for the preparation of specific peptide sequences where Boc chemistry offers advantages. acs.org Recent trends include the development of novel peptide coupling reagents that are compatible with Boc-protected amino acids and aim to improve reaction efficiency and reduce side reactions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361581 | |
| Record name | Boc-D-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-65-6 | |
| Record name | Boc-D-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D Pro Ome and Its Derivatives
Orthogonal Protecting Group Strategies in Conjunction with Boc-D-Pro-OMe
Orthogonal protection refers to the use of distinct protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of one group without disturbing others. This principle is fundamental to the efficient synthesis of peptides.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), known as the Boc/benzyl (Boc/Bzl) strategy. The Boc group is characterized by its lability under acidic conditions, typically removed by trifluoroacetic acid (TFA) organic-chemistry.orgnih.govmasterorganicchemistry.com. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, central to the Fmoc/tert-butyl (Fmoc/tBu) strategy, is base-labile, removed by mild bases such as piperidine (B6355638) iris-biotech.denih.govmasterorganicchemistry.com.
The orthogonality between the Boc and Fmoc groups is a critical advantage. When this compound is used in a synthesis employing the Fmoc strategy for the α-amino protection of other amino acids, the Boc group can be selectively removed by acid without affecting the Fmoc-protected residues. Conversely, the Fmoc groups can be removed by base without disturbing the Boc-protected proline. This differential reactivity allows for precise control over the stepwise addition of amino acids. For instance, if a peptide chain is being elongated using Fmoc chemistry, and a Boc-protected proline derivative like this compound is to be incorporated, the Boc group would typically be removed at a later stage, often during the final cleavage from the resin, or if it's used as a C-terminal residue, its methyl ester might be retained or hydrolyzed separately.
Table 1: Orthogonal Deprotection Strategies in Peptide Synthesis
| Protecting Group | Typical Removal Condition | Lability Characteristic | Orthogonal to |
| Boc | Acid (e.g., TFA) | Acid-labile | Fmoc |
| Fmoc | Base (e.g., Piperidine) | Base-labile | Boc, Bzl |
| Benzyl (Bzl) | Hydrogenation, Strong Acid (e.g., HF) | Acid-labile, Hydrogenolysis | Fmoc |
Benzyl (Bzl) protecting groups are frequently employed in conjunction with the Boc strategy, particularly for the protection of amino acid side chains (e.g., hydroxyl groups of Ser, Thr, Tyr; carboxyl groups of Asp, Glu; thiol of Cys) researchgate.netug.edu.pl. In the Boc/Bzl SPPS strategy, the Boc group protects the α-amino terminus, while Bzl-based groups protect side chains and the peptide is linked to the resin via a benzyl-type ester nih.govchempep.com.
The removal of Bzl groups typically requires strong acidic conditions, such as hydrofluoric acid (HF), or catalytic hydrogenation researchgate.netug.edu.plchempep.com. This makes Bzl groups generally orthogonal to base-labile groups like Fmoc. However, Bzl groups are also acid-labile, similar to the Boc group, though often requiring harsher conditions for removal. This means that in a Boc/Bzl strategy, the α-amino Boc group is removed by mild acid (TFA), while the side-chain Bzl groups and the resin linkage are removed by stronger acid (HF) in the final cleavage step nih.govchempep.com. When this compound is used in a synthesis that also incorporates Bzl-protected amino acids, the Boc group's acid lability must be considered in relation to the Bzl group's lability. Careful selection of acidic conditions can allow for selective removal of the Boc group while preserving Bzl protection, or vice versa, depending on the specific synthetic design.
Table 2: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side Chain Protection | Benzyl (Bzl) or derivatives | tert-Butyl (tBu) or derivatives |
| α-Amino Deprotection | Mild Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Side Chain/Resin Cleavage | Strong Acid (e.g., HF) or Hydrogenolysis | Acid (e.g., TFA) |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) | Orthogonal to acid-labile groups (e.g., Boc, Bzl) |
| Key Reagents | TFA for Boc removal; HF for final cleavage | Piperidine for Fmoc removal; TFA for final cleavage |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. This involves minimizing solvent use, employing less hazardous solvents, and reducing waste generation.
Traditional peptide synthesis, particularly SPPS, relies heavily on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc). These solvents, while effective, are often classified as hazardous due to their reprotoxic nature and contribute significantly to the environmental footprint of peptide manufacturing tandfonline.comnih.gov.
Efforts to make the synthesis and use of this compound and other peptide building blocks greener focus on reducing the volume of these solvents or replacing them with more environmentally benign alternatives. Water has emerged as a promising green solvent for various chemical transformations, including peptide synthesis, with some methods utilizing water-based microwave-assisted synthesis of Boc-amino acid nanoparticles researchgate.net. Other alternative solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate (PC), which offer improved environmental profiles compared to DMF tandfonline.comgreentech.fracs.org. The ideal solvent for peptide synthesis should effectively dissolve reagents, facilitate coupling and deprotection reactions, and swell the solid support, all while minimizing environmental harm.
Table 3: Comparison of Solvents in Peptide Synthesis
| Solvent (Abbreviation) | Typical Use in SPPS | Environmental/Safety Concerns | Greener Alternatives/Considerations |
| DMF | Washing, Coupling, Deprotection | Reprotoxic, High VOC | Water, 2-MeTHF, PC |
| NMP | Washing, Coupling, Deprotection | Reprotoxic, High VOC | Water, 2-MeTHF, PC |
| DCM | Washing, Cleavage | Volatile, Chlorinated | Less common in modern SPPS |
| 2-MeTHF | Washing, Coupling | Lower toxicity than DMF | Promising alternative |
| Water | Coupling (specific methods) | Environmentally friendly | Requires specific nanoparticle/MW techniques |
| PC | Solution-phase synthesis | Lower toxicity | Potential for SPPS |
Beyond solvent choice, waste minimization in the synthesis and application of this compound involves optimizing reaction efficiency and reducing byproduct formation. The development of highly efficient coupling reagents, such as Boc-Oxyma, which produce minimal byproducts (tert-butyl alcohol, CO₂, and Oxyma), contributes to reduced chemical waste rsc.org. Furthermore, strategies that improve atom economy, such as catalytic methods or processes that allow for reagent recycling, are crucial. The inherent efficiency of SPPS in terms of automation and minimal physical product loss also contributes to waste reduction compared to some solution-phase methods, although solvent usage remains a significant challenge iris-biotech.dersc.org. Biocatalytic methods, which leverage the high selectivity of enzymes, can also minimize the need for protecting groups altogether, thereby reducing reaction steps and waste acs.org.
Compound List
this compound (N-tert-butyloxycarbonyl-D-proline methyl ester)
Boc (tert-butyloxycarbonyl)
Fmoc (9-fluorenylmethyloxycarbonyl)
Bzl (Benzyl)
tBu (tert-Butyl)
TFA (Trifluoroacetic acid)
HF (Hydrofluoric acid)
DMF (N,N-Dimethylformamide)
NMP (N-methyl-2-pyrrolidone)
2-MeTHF (2-methyltetrahydrofuran)
PC (Propylene carbonate)
DCC (N,N'-dicyclohexylcarbodiimide)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
HOBt (Hydroxybenzotriazole)
DIPEA (N,N-Diisopropylethylamine)
COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate)
Applications of Boc D Pro Ome in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of Boc-D-Pro-OMe makes it an excellent starting material or auxiliary for controlling the stereochemical outcome of chemical reactions. Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral product, frequently employs such building blocks to introduce stereocenters with high precision.
While direct catalytic use of this compound is less common, it is a fundamental component in the synthesis of more complex chiral ligands and catalysts. D-proline, the parent amino acid of this compound, is a well-established organocatalyst for various enantioselective transformations. chemicalbook.com The protected form, this compound, serves as a key intermediate in the preparation of these and other sophisticated catalytic systems. biocompare.comgoogle.com For instance, peptide-based catalysts incorporating D-proline residues have been developed for enantioselective reactions. In one study, a series of aspartic acid-containing peptides were synthesized and evaluated as catalysts for the desymmetrizing N-oxidation of pyridyl sulfoximines. nih.gov One of the evaluated catalysts, Boc-D-Asp-D-Pro-Acpc-Phe-OMe, demonstrated the ability to induce enantioselectivity in the reaction. nih.gov Another example includes the use of Ac-D-Pro-OMe as a chiral additive in conjunction with a helically dynamic poly(quinoxaline-2,3-diyl)phosphine ligand for highly enantioselective Suzuki–Miyaura coupling reactions. rsc.org These examples highlight how the D-proline scaffold, accessible from this compound, is integral to the design of effective asymmetric catalysts.
This compound and its derivatives are instrumental in diastereoselective reactions, where the goal is to control the formation of one diastereomer over others. The rigid conformational structure of the proline ring can exert significant steric influence on the transition state of a reaction, thereby directing the approach of incoming reagents. This principle is applied in various synthetic strategies. For example, the synthesis of vicinal amino alcohols, a common motif in natural products, often starts from amino acids to control diastereoselectivity. researchgate.net While additions of organometallic reagents to Boc-protected amino aldehydes can sometimes result in low diastereoselectivity, the inherent chirality of the starting material is a key factor. researchgate.net In other instances, such as the superbase-induced transformation of oxiranes containing benzylamino groups, N-Boc protection allows for diastereoselective formation of trisubstituted azetidines. acs.org Furthermore, the synthesis of (3R,5R)-γ-hydroxypiperazic acid, a residue found in bioactive peptides, relies on a diastereoselective enolate hydroxylation where the stereochemistry of the starting material, a D-glutamic acid derivative, dictates the outcome. nsf.gov
This compound is a widely used starting material for the synthesis of more complex chiral intermediates and molecular scaffolds. biocompare.comchiralvision.com These intermediates are then used to build a wide array of target molecules, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.com The D-proline structure is a key component of many biologically active compounds. chemicalbook.com The synthesis of these complex molecules often involves the transformation of the boronic ester moiety into other functional groups, a process where stereochemistry must be retained. rsc.org For instance, this compound can be a precursor to chiral ligands used in asymmetric catalysis or can be incorporated into macrocyclic structures. The synthesis of a cyclic octapeptide, Cyclo-D-Pro-(L-Phe-Pro-His-Pro-Pro-Gly-Leu), involved the use of Boc-D-Proline in a solution-phase peptide synthesis approach. ias.ac.in
Utilisation in Peptide and Peptidomimetic Synthesis
The synthesis of peptides with specific sequences is a cornerstone of chemical biology and drug discovery. This compound is a standard building block in this field, particularly in the context of solid-phase peptide synthesis (SPPS). sigmaaldrich.com
SPPS is a powerful technique that allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble polymer support. bachem.com The Boc (tert-butoxycarbonyl) protecting group strategy is a well-established method in SPPS. bachem.com In this approach, the N-terminus of the growing peptide chain is protected with a Boc group, which is stable under coupling conditions but can be removed with a moderately strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com Boc-D-Pro-OH, the carboxylic acid precursor to this compound, is the derivative typically used in Boc-based SPPS. peptide.com The use of Boc-protected amino acids, including Boc-D-Pro-OH, allows for the sequential addition of amino acids to build the desired peptide sequence. chempep.com The progress of both the deprotection and coupling steps can be monitored to ensure high yields. iris-biotech.de
The formation of the amide bond between two amino acids, known as the coupling reaction, is a critical step in peptide synthesis. This process requires the activation of the carboxylic acid group of the incoming amino acid. Several coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization.
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly effective uronium-based coupling reagent. sigmaaldrich.com It is frequently used in both solution-phase and solid-phase peptide synthesis due to its ability to promote rapid and clean coupling reactions. ias.ac.inescholarship.org For instance, in the synthesis of a D-proline-incorporated wainunuamide analogue, TBTU was used in conjunction with a base, triethylamine (B128534) (Et3N), to couple Boc-D-Proline to a growing peptide chain. ias.ac.in
DCC (Dicyclohexylcarbodiimide) is a classic carbodiimide-based coupling reagent. peptide.com It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the free amine of the peptide chain. While effective, a major drawback of DCC in SPPS is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble and can clog the resin. peptide.com Therefore, in solid-phase synthesis, the more soluble diisopropylcarbodiimide (DIC) is often preferred. peptide.com To minimize the risk of racemization during coupling with carbodiimides, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is commonly included. peptide.comnih.gov In a study on hybrid peptide hairpins, couplings were mediated by DCC/HOBt. nih.gov
Below is a table summarizing the use of these coupling reagents in peptide synthesis.
| Coupling Reagent | Type | Common Use and Characteristics | Byproduct |
| TBTU | Uronium Salt | Widely used in SPPS and solution-phase for efficient and rapid couplings. ias.ac.insigmaaldrich.com | Soluble |
| DCC | Carbodiimide | Effective for solution-phase synthesis; forms an insoluble byproduct, making it less suitable for SPPS. peptide.com | Dicyclohexylurea (DCU) - Insoluble |
| DIC | Carbodiimide | Used in SPPS as an alternative to DCC due to its more soluble urea (B33335) byproduct. peptide.com | Diisopropylurea - Soluble |
Solid-Phase Peptide Synthesis (SPPS) with this compound
Deprotection Strategies and Side Reactions
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in synthetic sequences involving this compound. The Boc group is designed to be stable to most bases and nucleophiles but can be readily removed under acidic conditions. spectrumchemical.comorganic-chemistry.org
Deprotection Reagents and Conditions: The most common method for Boc deprotection is acidolysis. nih.gov A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is typically employed. chempep.comjk-sci.com The process involves protonation of the Boc group by the strong acid, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. jk-sci.com
Commonly used deprotection cocktails include:
50% TFA in DCM: This is a standard reagent for cleaving the Boc group during stepwise solid-phase peptide synthesis (SPPS). chempep.com The reaction usually involves a short pre-wash followed by a 15-30 minute reaction time. chempep.com
Neat TFA: While less common, neat TFA has also been used for Boc group cleavage. chempep.com
Other Acidic Systems: Other systems like HCl in ethyl acetate, sulfuric acid in t-BuOAc, or Lewis acids can also effect this transformation. mcours.net
Side Reactions: Several side reactions can occur during the deprotection step, compromising the yield and purity of the desired product.
Incomplete Deprotection: If the reaction time is too short or the acid is not sufficiently strong, the deprotection may be incomplete, leading to a mixture of protected and deprotected products. peptide.com
Diketopiperazine Formation: In peptide synthesis, particularly when a D-proline residue is at the N-terminus of a dipeptide attached to a resin, there is a high propensity for intramolecular cyclization. This occurs after the Boc group is removed, where the newly freed amine attacks the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered diketopiperazine ring. This is a significant chain-terminating side reaction. peptide.com
Asp-Pro Cleavage: Peptide bonds involving the aspartic acid-proline (Asp-Pro) sequence are known to be susceptible to cleavage under acidic conditions, which can be a problem during repeated TFA treatments in a long synthesis. chempep.compeptide.com
Side-Chain Alkylation: The tert-butyl cation generated during deprotection can alkylate sensitive amino acid residues like tryptophan and methionine if they are not properly protected or if scavengers are not used. organic-chemistry.org
To mitigate these side reactions, scavengers such as dithiothreitol (B142953) (DTE) are often added to the deprotection solution, especially when sensitive residues like Cys, Met, or Trp are present. chempep.com
Cleavage from Resin
In solid-phase peptide synthesis (SPPS) utilizing a Boc/Bzl (benzyl) strategy, the final step involves cleaving the completed peptide from the solid support while simultaneously removing the side-chain protecting groups. nih.govmasterorganicchemistry.com This global deprotection is typically achieved with strong, anhydrous acids. nih.gov The choice of resin, such as the classic Merrifield resin, dictates the specific cleavage conditions. chempep.com
Cleavage Reagents: The cleavage cocktails are highly corrosive and require specialized equipment.
Anhydrous Hydrogen Fluoride (HF): HF is a common reagent for cleaving peptides from Merrifield or PAM resins. The cleavage is typically performed at low temperatures (around 0 °C) in the presence of scavengers like anisole (B1667542) to trap reactive carbocations.
Trifluoromethanesulfonic Acid (TFMSA): Also known as TFMSA, this is another very strong acid used for the final cleavage step. nih.gov
Hydrogen Bromide/Trifluoroacetic Acid (HBr/TFA): This reagent combination has been used since the early days of SPPS, but it has limitations and can cause severe side reactions. chempep.com
Two-Step Cleavage: A two-step procedure can also be employed, using a reagent like TMSBr/thioanisole/TFA to first cleave the side-chain protecting groups, followed by a stronger reagent like TMSOTf/thioanisole/TFA to cleave the peptide from the resin. chempep.com
The harshness of these reagents necessitates that the peptide sequence itself is stable under these conditions.
Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, is a classical method where reactions are carried out in a homogeneous solution. masterorganicchemistry.comtu-darmstadt.de Unlike SPPS, intermediates are isolated and purified after each coupling step, which can be a disadvantage for long peptides but allows for greater control and characterization throughout the synthesis. tu-darmstadt.de LPPS is often the method of choice for the large-scale industrial production of shorter peptides (≤10–15 amino acids). rsc.orggoogle.com
In this methodology, this compound serves as a key building block. It can be deprotected at the C-terminus (saponification of the methyl ester) to yield Boc-D-Pro-OH, which can then be coupled to another amino acid ester. Alternatively, the Boc group can be removed with acid to yield H-D-Pro-OMe, which can be coupled to an N-protected amino acid. masterorganicchemistry.com The Boc/Bzl or Z/tBu protecting group strategies are common in LPPS. bachem.com
Fragment Condensation Approaches
For synthesizing longer peptides, a convergent strategy known as fragment condensation is often employed in LPPS. tu-darmstadt.deacs.org This involves synthesizing smaller, protected peptide fragments and then coupling them together. acs.org This approach can be more efficient than a linear, stepwise synthesis. bachem.com
A fragment containing a D-proline residue, prepared from this compound, can be a crucial component. For example, a synthesis might involve preparing a protected tripeptide and a tetrapeptide separately and then, after selective deprotection of the appropriate termini, coupling them to form a heptapeptide. ptfarm.pl The D-Pro residue's fixed dihedral angle can influence the conformation of the fragment, potentially improving solubility and reducing aggregation.
Minimization of Racemization during Coupling
A significant challenge in peptide synthesis is the loss of chiral integrity, or racemization, of the activated amino acid residue during the coupling step. wiley-vch.de The C-terminal amino acid of a peptide fragment is particularly susceptible. Racemization can occur via direct enolization through the abstraction of the α-proton by a base or through the formation of an oxazolone (B7731731) (azlactone) intermediate. wiley-vch.demdpi.com
Several strategies are employed to minimize racemization when coupling a residue like D-proline:
Use of Additives: Coupling reagents are almost always used in combination with additives that act as racemization suppressants. The most common are 1-hydroxybenzotriazole (HOBt) and its derivatives like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU, when used with additives, are generally effective at suppressing racemization. peptide.com
Choice of Base: The choice of base and solvent can have a significant impact. For mixed anhydride (B1165640) couplings, using N-methylpiperidine as the base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to reduce racemization compared to other combinations. cdnsciencepub.com
Reaction Temperature: Performing the coupling at low temperatures (e.g., -15 °C to 0 °C) can slow the rate of racemization relative to the rate of coupling. cdnsciencepub.com
| Strategy | Description | Example/Reagent | Reference |
|---|---|---|---|
| Use of Additives | Additives form active esters that are less prone to oxazolone formation and subsequent racemization. | HOBt, HOAt, 6-Cl-HOBt | peptide.com |
| Choice of Base/Solvent | The basicity and polarity of the reaction medium affect the rate of α-proton abstraction. | N-methylpiperidine in THF for mixed anhydride couplings. | cdnsciencepub.com |
| Low Temperature | Reduces the rate of the racemization side reaction more significantly than the coupling reaction. | Performing coupling at 0 °C or -15 °C. | cdnsciencepub.com |
| Fragment Condensation | Coupling at a Glycine or Proline residue minimizes racemization, as Glycine is achiral and Proline is a secondary amine, making it resistant to oxazolone formation. | - | wiley-vch.de |
Synthesis of Cyclic Peptides and Peptide Analogues
The incorporation of D-amino acids like D-proline is a powerful strategy in the synthesis of cyclic peptides. thieme-connect.de The D-configuration often helps to pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, thereby increasing the yield of the desired monomeric cyclic product and reducing side reactions like cyclodimerization. thieme-connect.de
This compound is an excellent starting material for introducing a D-proline residue into a linear peptide destined for cyclization. The synthesis can be performed in solution or on a solid support. ias.ac.ingoogle.com
Solution-Phase Cyclization: A linear peptide containing D-proline is synthesized using methods like LPPS. After deprotection of the N- and C-termini, the cyclization is performed under high dilution to favor the intramolecular reaction. A specific example is the synthesis of a cyclic octapeptide containing D-proline, where the linear precursor was cyclized using a p-nitrophenyl ester method. ias.ac.in
Solid-Phase Cyclization: Cyclization can also be achieved while the peptide is still attached to the resin. This is often done by anchoring the side chain of an amino acid (e.g., Asp, Glu, or Lys) to the resin and, after assembling the linear chain, selectively deprotecting the N- and C-termini for an on-resin, head-to-tail cyclization. google.com
Incorporation into β-Turn Structures and Helical Peptides
The rigid, cyclic structure of proline restricts the possible values of its backbone dihedral angle φ. The incorporation of a D-proline residue is a well-established method for nucleating specific types of secondary structures, particularly β-turns. pnas.org The D-Pro-Xaa sequence (where Xaa is another amino acid) is known to reliably induce a β-turn, which is a crucial structural motif in proteins and bioactive peptides. nih.gov
β-Turn Formation:
Type II' and I' β-Turns: A D-Pro-Xaa sequence, particularly D-Pro-Gly or D-Pro-Ala, strongly promotes the formation of a Type II' β-turn. pnas.org Studies have shown that peptides containing a central D-Pro-Gly segment adopt a chain reversal consistent with a Type II' β-turn conformation. pnas.org Other sequences containing D-Pro have been shown to adopt a related Type I' β-turn. nih.govacs.org These turns are characterized by specific backbone dihedral angles and are stabilized by a hydrogen bond between the C=O group of the residue at position i and the N-H group of the residue at position i+3.
β-Hairpins: The strong turn-inducing properties of D-Pro are exploited to create stable β-hairpin structures, where two antiparallel β-strands are connected by the turn. An octapeptide containing a central Aib-(D)Pro segment was shown to adopt a very stable Type I' β-turn nucleated hairpin structure. nih.gov
Helical Structures: While D-Pro is primarily known as a turn-inducer, certain sequences containing it can also adopt helical conformations. For instance, a tetrapeptide containing a D-Pro-Xaa sequence was found to adopt a nascent 3₁₀-helical structure, characterized by a sequential double β-turn motif. acs.org This highlights the conformational versatility that can be achieved by incorporating D-proline into peptide sequences.
| Peptide Sequence/Motif | Observed Structure | Turn Type | Key Findings | Reference |
|---|---|---|---|---|
| Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | β-Hairpin | Type II' β-Turn | The centrally located d-Pro-Gly segment nucleates the chain reversal. | pnas.org |
| Boc-Dmaa-D-Pro-Acpc-Leu-OMe | β-Turn | Type I' β-Turn | This tetrapeptide acts as a highly selective catalyst, with its structure confirmed in both solid-state and solution. | nih.gov |
| Boc-Leu-Val-Val-Aib-(D)Pro-Leu-Val-Val-OMe | β-Hairpin | Type I' β-Turn | The central Aib-(D)Pro segment creates a stable hairpin structure across diverse solvents. | nih.gov |
| Boc-Dmaa-d-Pro-Xaa-Leu-OMe | Nascent Helix | Sequential II/I' β-Turn | Unexpectedly formed a nascent 3₁₀-helical structure instead of the anticipated β-hairpin. | acs.org |
Application in Medicinal Chemistry and Drug Discovery
The utility of this compound and its parent compound, Boc-D-proline, is well-documented in the synthesis of therapeutic agents. The D-amino acid configuration offers resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability of peptide-based drugs. chemimpex.combiointerfaceresearch.com The Boc group further contributes to this stability and improves solubility, making these derivatives preferred choices for medicinal chemists. chemimpex.com
Development of Bioactive Peptides and Drug Candidates
This compound is a fundamental component in the construction of bioactive peptides and drug candidates. chemimpex.com Its incorporation can profoundly influence the conformational properties and biological activity of the resulting molecules. chemimpex.com A notable example is the synthesis of D-proline-incorporated wainunuamide, a cyclic octapeptide that has demonstrated potent anticancer activity against HeLa cancer cells. The synthesis of this complex molecule utilizes Boc-D-Proline as a key building block.
Furthermore, research has extended to derivatives like Boc-D-homoproline, which also serves as a building block for novel therapeutic agents, particularly in creating cyclic peptides with enhanced biological activity. chemimpex.com These applications underscore the importance of Boc-D-proline derivatives in exploring new drug candidates that can target specific biological pathways. chemimpex.com
Design of Enzyme Inhibitors and Receptor Modulators
The design of molecules that can modulate the activity of enzymes and receptors is a cornerstone of drug discovery. Boc-D-proline and its derivatives are valuable in this context for their ability to mimic natural amino acids while providing enhanced stability. chemimpex.com This has led to their use in the creation of various inhibitors and modulators.
For instance, research into small molecule-peptide conjugates has been conducted to create inhibitors for targets like Human Carbonic Anhydrase isoenzyme II (HCAII). diva-portal.org In other studies, peptidomimetics based on a D-Phe-Pro-Arg scaffold have been developed as potent thrombin inhibitors, highlighting the role of D-amino acids in the design of enzyme inhibitors. diva-portal.org Additionally, complex compounds such as Вос-Pro-DA have been shown to act as highly selective allosteric modulators for neuroreceptor systems, including GABA and acetylcholine (B1216132) receptors, making them promising candidates for prodrugs. biointerfaceresearch.com
A notable application is in the development of broad-spectrum caspase inhibitors. The compound Boc-D(OMe)-FMK is a cell-permeable peptide that irreversibly binds to the catalytic site of caspases, thereby inhibiting apoptosis. The O-methylation in this inhibitor enhances its stability and cell permeability. novusbio.com
Another strategy involves linking inhibitors to a Boc-protected arginine (Boc3Arg) moiety to induce the degradation of target proteins, a novel approach for designing therapeutic agents. nih.gov
Influence on Bioactivity and Stability of Drug Molecules
A primary challenge in peptide-based drug development is their susceptibility to rapid degradation by proteases. The inclusion of D-amino acids like D-proline is a well-established strategy to increase metabolic stability. biointerfaceresearch.com The Boc protecting group also plays a crucial role by enhancing chemical stability and the ability to permeate cell membranes. acs.org
Research has shown that N-terminal-protected peptides, for instance with a Boc group, exhibit increased stability. biointerfaceresearch.com Studies on compounds like Boc-Pro-5HT and Вос-Pro-DA demonstrated stability for at least 180 minutes in the presence of various enzymes and blood plasma. biointerfaceresearch.com This enhanced stability is critical for allowing the molecule to reach its biological target. biointerfaceresearch.com Other molecular modifications, such as introducing a disulfide ring, can also significantly improve metabolic stability by creating a more rigid structure that is less recognizable by degrading enzymes. nih.gov
Catalytic Applications Beyond Peptide Synthesis
The application of this compound and its derivatives extends into the realm of organocatalysis, where they form the basis of catalysts for a variety of advanced organic reactions.
Organocatalysis Involving this compound Derivatives
Peptides containing proline at the N-terminus are a significant class of organocatalysts. mdpi.com Derivatives of Boc-D-Proline are used to synthesize dipeptide and tripeptide catalysts for various asymmetric reactions. For example, tripeptides like H-D-Pro-Pro-Glu-NH2 have been identified as highly effective organocatalysts for the conjugate addition of aldehydes to nitroolefins. researchgate.net The D-Pro-Pro motif is a key determinant of the high stereoselectivity observed in these reactions. researchgate.net
In a different approach, researchers synthesized NHTf-substituted pyrrolidines and coupled them with N-Boc-D-proline to create catalysts for the nitro-Michael reaction. researchgate.net These examples showcase the modularity of peptide-based catalysts, where derivatives of this compound can be fine-tuned for specific transformations. mdpi.comillinois.edu
Peptide-Based Catalysts for Specific Organic Transformations (e.g., N-Oxidation, DKR)
Peptides derived from this compound have proven to be highly effective in promoting specific and challenging organic transformations, such as N-oxidation and dynamic kinetic resolution (DKR).
N-Oxidation: In the field of enantioselective N-oxidation, researchers have developed peptide-based catalysts to address this synthetic challenge. Through screening of catalyst libraries, specific peptide sequences containing D-proline have been identified as optimal. For instance, the tetrapeptide Boc-D-Asp-D-Pro-Acpc-Phe-OMe was found to be an effective catalyst for the asymmetric N-oxidation of pyridines. nih.govchemrxiv.org Further optimization led to the discovery that adding a Boc-D-phenylglycine residue to the N-terminus enhanced the enantiomeric ratio of the product significantly. nih.govchemrxiv.org
| Catalyst | Enantiomeric Ratio (er) |
|---|---|
| Boc-L-Asp-L-Pro-Acpc-Phe-OMe | 48:52 |
| Boc-D-Asp-D-Pro-Acpc-Phe-OMe | 74:26 |
| Boc-L-Asp-D-Pro-Acpc-Phe-OMe | 72.5:27.5 |
| Boc-D-Phg-D-Asp-D-Pro-Acpc-Phe-OMe | 86:14 |
Dynamic Kinetic Resolution (DKR): DKR is a powerful strategy for converting a racemic mixture into a single enantiomer of a product. Peptide catalysts derived from D-proline have been successfully employed in these reactions. illinois.edu For the DKR of biaryl atropisomers, a reaction proceeding via atroposelective bromination, tripeptide-derived catalysts have shown high efficacy. nih.gov In a different system, a tetrapeptide catalyst, Boc-Dmaa-d-Pro-Aib-Leu-NMe2, was developed for the methanolytic DKR of oxazolones, yielding products with high enantiomeric ratios. acs.org Similarly, the kinetic resolution of β-branched aldehydes has been achieved with high enantioselectivity using a D-proline-containing peptide catalyst, H-dPro-αMePro-Glu-NH2. acs.org
Another notable example is the use of the peptide Boc-Tmga-d-Pro-Aib-Phe-NMe2 to catalyze the atroposelective ring-opening of Bringmann-type lactones in a DKR process to construct molecules with two chiral axes. nih.gov
| Catalyst | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Boc-Dmaa-d-Pro-Aib-Leu-NMe2 | DKR of oxazolones | Achieved enantiomeric ratios from 88:12 to 98:2. | acs.org |
| Boc-Tmga-d-Pro-Aib-Phe-NMe2 | DKR of biaryl lactones | Achieved up to 91:9 enantiomeric ratio. | nih.gov |
| H-dPro-αMePro-Glu-NH2 | Kinetic Resolution of β-branched aldehydes | Afforded aldehyde with 95% ee at ~50% conversion. | acs.org |
Structure-Activity Relationships in Catalytic Peptides
The precise architecture of a peptide catalyst is paramount to its function, and this compound is instrumental in designing these structures. The inclusion of a D-proline residue, often as part of a "Pro-Xaa" motif (where Xaa is another amino acid), is a reliable strategy for nucleating specific secondary structures known as β-turns. nih.gov The chirality of the proline is a key determinant of the resulting conformation; D-proline tends to induce "mirror image" β-turns (type I' or II'), while L-proline favors the canonical type I or II turns. nih.gov This conformational control is fundamental to creating a well-defined chiral pocket that directs the stereochemical outcome of a reaction.
Research has demonstrated that subtle modifications to the peptide sequence, including the C-terminal group, can have profound effects on catalytic efficacy. In studies on the atroposelective bromination of 3-arylquinazolin-4(3H)-ones, a tetrapeptide containing the D-proline core was systematically modified to probe structure-function relationships. nih.gov These inquiries led to the discovery that a catalyst with a C-terminal methyl ester, Boc-Dmaa-D-Pro-Acpc-Leu-OMe , was significantly more selective than its dimethylamide counterpart. nih.govrsc.org This highlights the importance of the C-terminal OMe group, a key feature of this compound when incorporated into a peptide, in fine-tuning the electronic and steric environment of the catalyst's active site.
The impact of the residue at the i+2 position (relative to the start of the turn) within a common Boc-Dmaa-D-Pro-Xaa-Leu-OMe sequence has also been extensively studied to understand its role in stabilizing the β-turn and influencing catalytic activity. acs.org The data below, derived from studies on atroposelective bromination, illustrates how changes in this position affect the enantiomeric ratio (er) of the product.
| Peptide Catalyst (Boc-Dmaa-D-Pro-Xaa-Leu-OMe) | Xaa (i+2) Residue | Product Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| Catalyst 1 | Acpc (1-aminocyclopropanecarboxylic acid) | 96.5:3.5 | nih.gov |
| Catalyst 2 | Aib (α-aminoisobutyric acid) | 95.5:4.5 | acs.org |
| Catalyst 3 | Achc (1-aminocyclohexanecarboxylic acid) | 93.5:6.5 | acs.org |
These structure-activity relationship studies, which rely on the synthesis of peptide libraries using building blocks like this compound, are crucial for the rational design of more efficient and selective organocatalysts. The findings underscore that high enantioselectivity is not just a function of a single chiral element but emerges from the specific, rigid three-dimensional structure adopted by the entire peptide, a structure reliably templated by the D-proline unit. nih.govacs.org
Mechanistic Investigations of Peptide Catalysis
This compound is a valuable component in peptides designed for mechanistic studies, which aim to decipher the precise conformational and electronic factors that govern catalysis. The rigid five-membered ring of the proline residue restricts the available conformational space of the peptide backbone, facilitating the formation of well-defined secondary structures that can be studied in detail. nih.govresearchgate.net Understanding which of the possible conformers is the kinetically-competent, or catalytically active, species is a central challenge in the field. nih.gov
Advanced analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to probe the structure of these D-proline-containing peptide catalysts in both solid and solution states. For example, the highly selective catalyst Boc-Dmaa-D-Pro-Acpc-Leu-OMe was found to adopt a prehelical, type I' β-turn structure in both the solid state and in solution. nih.govrsc.org This specific conformation is believed to be crucial for its catalytic function, as it orients the substrate and reagent in a highly organized transition state assembly.
The D-Pro-Pro-Glu sequence, known as the Wennemers' tripeptide, has been successfully used in conjugate addition reactions, where its catalytic activity is attributed to the defined turn structure it adopts. mdpi.com Similarly, peptides containing a D-Pro-Aib motif have been shown to form a β-turn structure that creates the necessary chiral environment for asymmetric α-amination of aldehydes. mdpi.com In these cases, the D-proline residue, introduced using precursors like Boc-D-Pro-OH or this compound, acts as a linchpin, initiating a specific fold in the peptide chain that is essential for asymmetric induction. chemimpex.commdpi.com
Mechanistic studies have revealed the importance of a network of noncovalent interactions, such as hydrogen bonds, in stabilizing the catalytically active conformation. nih.gov In peptides with a common Boc-Dmaa-D-Pro-Xaa-Leu-OMe sequence, NMR studies show evidence of intramolecular hydrogen bonds that define the β-turn structure. acs.orgresearchgate.net The D-proline residue plays a critical role by nucleating this turn, allowing for the precise positioning of other functional groups that interact with the substrate. nih.govresearchgate.net By systematically synthesizing peptides with and without the D-proline unit or by comparing D-proline to L-proline, researchers can directly probe the structural and mechanistic importance of the turn it induces. nih.gov
Conformational Studies and Structural Elucidation of Boc D Pro Ome Containing Molecules
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable tools for probing the structure and dynamics of molecules in solution. For Boc-D-Pro-OMe containing systems, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide critical insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation
NMR spectroscopy is paramount for determining the three-dimensional structure and conformational dynamics of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied to study peptides incorporating this compound.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms, respectively. Chemical shifts, coupling constants, and integration values allow for the identification of functional groups and the determination of molecular connectivity. In studies involving this compound, ¹H NMR is used to confirm the successful synthesis and purity of peptide sequences. For instance, the characteristic signals of the tert-butoxycarbonyl (Boc) group, the proline ring protons, and the methyl ester protons are identifiable.
While direct ¹H NMR data for isolated this compound is mentioned as available chemicalbook.com, studies often report spectra for larger peptides incorporating this residue. For example, in the peptide Boc-D-Pro-Gly-NHBn-OMe, characteristic proton signals were observed, including those for the Boc group and the proline ring rsc.org.
Table 1: Representative ¹H NMR Data for a this compound Containing Peptide
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Solvent | Reference |
| Boc (CH₃) | 1.37 | s | 9 | CDCl₃ | rsc.org |
| Proline Ring Protons | 1.8–2.2 | m | 4 | CDCl₃ | rsc.org |
| Proline CH | 3.4–4.5 | m | 1 | CDCl₃ | rsc.org |
| Methyl Ester (OCH₃) | 3.4–4.5 | m | 3 | CDCl₃ | rsc.org |
¹³C NMR spectroscopy further complements ¹H NMR by providing information on the carbon backbone, including carbonyl carbons of the ester and Boc groups, and the various carbons of the proline ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) offers greater precision, allowing for the determination of exact molecular formulas, which is vital for verifying the identity of this compound containing peptides. HRMS has been employed to characterize peptides synthesized with this residue, confirming their expected masses and thus their structural integrity rsc.orgias.ac.in. General mass spectrometry analysis is a standard technique for confirming the successful synthesis of peptides incorporating this compound ias.ac.inresearchgate.net.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound containing molecules, IR spectroscopy can confirm the presence of key functional groups such as the amide carbonyl (C=O) of the peptide bond, the ester carbonyl (C=O) of the methyl ester, the carbonyl of the Boc protecting group, and N-H stretching and bending vibrations.
Table 2: Representative IR Absorption Bands for a Boc-Pro-Containing Peptide
| Functional Group / Vibration | Absorption Frequency (cm⁻¹) | Reference |
| -NH Stretch | 3227 | researchgate.net |
| -CH Stretch | 2982, 2964 | researchgate.net |
| Ester C=O Stretch | 1749 | researchgate.net |
| Amide C=O Stretch (Amide I) | 1681 | researchgate.net |
| -NH Bend (Amide II) | 1570 | researchgate.net |
| -CH Bend | 1461 | researchgate.net |
The comparison of experimental IR spectra with theoretically calculated spectra for various conformers also aids in identifying the dominant structural forms in solution rsc.org.
Crystallographic Analysis for Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise bond lengths, bond angles, and torsion angles. For peptides incorporating this compound, X-ray diffraction studies have been instrumental in confirming the folded structures, such as β-hairpins, that these peptides adopt nih.govnih.goviiserpune.ac.in.
The presence of the this compound moiety, or related proline-containing segments, has been shown to influence and stabilize specific turn structures, which in turn nucleate larger secondary structural motifs like β-hairpins nih.goviiserpune.ac.innih.gov. For example, the d-Pro-Gly sequence, which is structurally related to this compound, has been observed to act as a turn template in crystal structures, promoting β-hairpin formation nih.gov. Studies on dipeptides containing proline derivatives have revealed different conformations within the asymmetric unit, highlighting the conformational plasticity even in the solid state researchgate.net. Furthermore, crystallographic data has been compiled for Boc-derivatives, providing insights into the preferred conformations of the urethane (B1682113) amide bond, which can exist in both cis and trans forms colab.ws.
Compound List
this compound (N-tert-butoxycarbonyl-D-proline methyl ester)
Boc-D-Pro-Gly-NHBn-OMe
Boc-Phe-Pro-His-Pro-OMe
Boc-d-Pro-d-Phe-OMe
Boc-l-Pro-l-Phe-OMe
Boc-D-Pro-OH (N-tert-butoxycarbonyl-D-proline)
Boc-Val-(D)Pro-Psi Pro-Leu-OMe
Boc-Leu-Phe-Val-(D)Pro-Psi Pro-Leu-Phe-Val-OMe
Boc-Leu-Val-Val-(D)Pro-Psi Pro-Leu-Val-Val-OMe
Boc-Leu-Phe-Val-(D)Pro-Psi Pro-(D)Ala-Leu-Phe-Val-OMe
Boc-Val-Phe-Leu-Phe-Val-Aib-Aib-Val-Phe-Leu-Phe-Val-OMe
Boc-Val-Phe-Leu-Phe-Val-(D)Pro-(L)Pro-Val-Phe-Leu-Phe-Val-OMe
Boc-LFV(D)P(L)PLFV-OMe
Boc-LFV(D)P(L)PLFVA(D)P(L)PLFV-OMe
Boc-Pro-cAbu-OH
Boc-Pro-Gly-NHMe
Boc-Pro-bGly-NHMe
Boc-Pro-bGly-OMe
Boc-Pro-dAva-OMe
Boc-D-Asp-Pro-Acpc-Phe-OMe
Boc-D-Asp-D-Pro-Acpc-Phe-OMe
Boc-D-Asp-D-Pro-Acbc-Phe-OMe
Boc-D-Asp-D-Pro-Cle-Phe-OMe
Research Directions and Future Perspectives
Development of Novel Boc-D-Pro-OMe Analogues for Enhanced Properties
Significant research efforts are directed towards synthesizing novel analogues of this compound to imbue them with improved or tailored properties for specific applications. These modifications often involve functionalizing the proline ring at various positions to influence conformational preferences, stability, and reactivity. For instance, the introduction of functional groups like Fmoc (fluorenylmethyloxycarbonyl) or azido (B1232118) groups at the 4-position of the proline ring, as seen in Boc-D-Pro(4-NHFmoc)-OH and Boc-D-Pro(4-N3)-OH, respectively, allows for more complex peptide synthesis and the incorporation of click chemistry handles for bioconjugation and drug design iris-biotech.deiris-biotech.de.
Fluorination is another strategy being employed, with compounds like N-Boc-4-fluoro-L-proline methyl ester being developed through efficient, large-scale synthesis processes that minimize the need for chromatography acs.org. The incorporation of fluorine atoms can enhance metabolic stability and alter lipophilicity, which are critical parameters in drug development. Similarly, trifluoromethylated proline analogues are being investigated for their potential to increase proteolytic stability and lipophilicity, potentially obviating the need for additional N-terminal protection in peptide synthesis iris-biotech.de. These developments aim to create a diverse toolkit of proline derivatives with finely tuned characteristics for advanced chemical and biological applications.
Table 1: Modified this compound Analogues and Their Potential Applications
| Analogue Name | Key Modification | Potential Application | Reference(s) |
| Boc-D-Pro(4-NHFmoc)-OH | Fmoc-protected amino at C4 | Peptide synthesis, conformational control, building block for complex peptides | iris-biotech.de |
| Boc-D-Pro(4-N3)-OH | Azido group at C4 | Click chemistry in peptide-based drug design, bioconjugation | iris-biotech.de |
| N-Boc-4-fluoro-L-proline methyl ester | Fluorine atom at C4 | Enhanced properties (stability, lipophilicity), large-scale synthesis | acs.org |
| Trifluoromethylated proline analogues | Trifluoromethyl group | Increased proteolytic stability, lipophilicity, potential for N-terminal use | iris-biotech.de |
Exploration of New Catalytic Systems Incorporating this compound
This compound and its peptide conjugates are gaining prominence as chiral catalysts and ligands in various asymmetric synthesis reactions. Research has demonstrated the efficacy of peptides containing Boc-D-Pro sequences in catalyzing reactions such as enantioselective pyridine (B92270) N-oxidation and epoxidation, leveraging the inherent chirality of proline to induce high stereoselectivity mdpi.comnih.govchemrxiv.orgacs.org. These peptide-based catalysts offer a biomimetic approach to asymmetric catalysis.
Beyond its incorporation into peptide catalysts, this compound itself can function as a chiral additive. For instance, Boc-L-Pro-OMe and related derivatives have been employed to induce specific helical conformations in macromolecular structures, thereby influencing the enantioselectivity of reactions like the Suzuki-Miyaura coupling rsc.org. The exploration of this compound as a proline catalyst in organocatalysis is also an active area, highlighting its versatility in promoting stereoselective transformations chempharmsou.com. Ongoing investigations focus on designing more efficient catalytic systems by integrating proline derivatives into novel peptide scaffolds or utilizing them as key chiral auxiliaries.
Table 2: Catalytic Applications of this compound and Related Peptides
| Reaction Type | Catalyst/Additive System | Key Outcome/Metric (Example) | Reference(s) |
| Enantioselective N-Oxidation | Boc-Asp-D-Pro-Acpc-Phe-OMe | 74:26 enantiomeric ratio (er) nih.govchemrxiv.org | nih.govchemrxiv.org |
| Epoxidation | Peptide catalysts containing Boc-D-Pro | Increased regioselectivity (>100:1:1) mdpi.com | mdpi.com |
| Asymmetric Suzuki-Miyaura Coupling | Boc-L-Pro-OMe (as chiral additive) + PQXphos | Up to 95% enantiomeric excess (ee) rsc.org | rsc.org |
| Screw-Sense Induction | Boc-L-Pro-OMe (as chiral additive) in achiral solvent | Left-handed (M) helix induction (screw-sense excess > 50%) | rsc.org |
Integration of this compound in Combinatorial Chemistry and High-Throughput Screening
This compound plays a significant role in combinatorial chemistry, serving as a fundamental building block for the synthesis of diverse peptide libraries. Its protected nature and defined stereochemistry make it highly suitable for solid-phase peptide synthesis (SPPS) and parallel synthesis methodologies, which are critical for generating large numbers of compounds efficiently chemimpex.comuzh.chresearchgate.netscribd.comslideshare.net. By incorporating this compound into these libraries, researchers can systematically explore structure-activity relationships (SAR) and accelerate the discovery of novel bioactive molecules.
The ability to rapidly synthesize and screen these libraries using high-throughput screening (HTS) techniques is crucial for identifying lead compounds in drug discovery and for developing new functional peptides or biomaterials. The controlled introduction of this compound allows for precise manipulation of peptide sequences, enabling the generation of focused libraries aimed at optimizing specific biological activities or material properties.
Advanced Applications in Protein Engineering and Biochemical Research
In protein engineering and biochemical research, this compound is utilized for its capacity to modify and study protein structures and functions. Researchers incorporate this compound into synthetic peptides to investigate the impact of proline residues on protein folding, stability, and molecular interactions chemimpex.comchemimpex.comchemimpex.com. For instance, peptides featuring Boc-D-Pro segments have been designed to nucleate specific secondary structures, such as β-turns, which are recognized as critical determinants of protein folding initiation and stability acs.orgnih.gov.
The use of this compound in creating peptidomimetics or modified amino acids allows scientists to probe how structural alterations influence protein behavior, providing valuable insights into complex biological pathways and disease mechanisms. Furthermore, the development of fluorinated proline analogues, such as those discussed in iris-biotech.de, is being explored to enhance the proteolytic stability and lipophilicity of peptides, which is highly relevant for protein engineering applications and the design of more robust therapeutic peptides.
Table 3: Role in Protein Engineering and Biochemical Research
| Application Area | Specific Use of this compound/Derivatives | Impact/Insight Gained | Reference(s) |
| Protein Folding Studies | Incorporation into synthetic peptides | Understanding the role of proline in protein structure and dynamics | chemimpex.comchemimpex.comchemimpex.com |
| Secondary Structure Nucleation | Peptides containing Boc-D-Pro segments | Nucleating β-turns, critical for protein folding initiation and stability | acs.orgnih.gov |
| Protein Modification | Direct modification of proteins or peptide incorporation | Enhancing protein stability and activity, studying structural impacts | chemimpex.com |
| Peptide Stability Studies | Incorporation of fluorinated proline analogues | Increasing proteolytic stability and lipophilicity of peptides | iris-biotech.de |
Impact on Rational Drug Design and Targeted Therapeutics
This compound and its derivatives are integral to rational drug design, particularly in the development of peptide-based therapeutics and targeted treatments. Its application as a building block in peptide synthesis facilitates the creation of peptidomimetics and modified amino acids that can significantly enhance the bioactivity, stability, and bioavailability of drug candidates chemimpex.comchemimpex.com. The precise control over peptide conformation afforded by proline residues is crucial for designing molecules that can effectively interact with specific biological targets.
Research into incorporating D-proline residues into cyclic peptide structures has shown promise for anticancer therapies, with molecular docking studies guiding the design of compounds exhibiting high affinity for specific cellular receptors, such as the HPV18-2IOI receptor ias.ac.in. Moreover, modifications to the N-terminal proline moiety are being investigated to optimize the binding affinity and efficacy of macrocyclic inhibitors, as demonstrated in efforts to disrupt protein-protein interactions like the Keap1–Nrf2 pathway nih.gov. The strategic use of click chemistry with proline derivatives also opens new avenues for innovative peptide-based drug design iris-biotech.de.
Table 4: Impact on Rational Drug Design and Targeted Therapeutics
| Drug Design Strategy | Application of this compound/Derivatives | Therapeutic Area/Target | Reference(s) |
| Peptidomimetics | Creating proline-containing derivatives | Enhancing bioactivity and stability of drug candidates | chemimpex.comchemimpex.com |
| Anticancer Agent Development | D-proline incorporation into cyclic octapeptides | Targeting HPV18-2IOI receptor (HeLa cancer cell line) | ias.ac.in |
| Inhibitor Optimization | Modification of N-terminal proline moiety in macrocycles | Inhibiting Keap1–Nrf2 protein-protein interaction | nih.gov |
| Click Chemistry in Drug Design | Proline derivatives with azido groups | Novel peptide-based drug design, bioconjugation | iris-biotech.de |
| Peptide-based Therapeutics | Use as a building block in peptide synthesis | Broad applications in drug discovery and development | chemimpex.comchemimpex.com |
List of Compounds Mentioned:
this compound (N-Boc-D-proline methyl ester)
Boc-D-Pro-OH (N-α-t.-Boc-D-proline)
Boc-L-Pro-OMe (Boc-L-proline methyl ester)
Boc-D-Pip-OMe (Boc-D-pipecolic acid methyl ester)
Boc-D-Pro(4-NHFmoc)-OH
Boc-D-Pro(4-N3)-OH
N-Boc-4-fluoro-L-proline methyl ester
Trifluoromethylated proline analogues
Boc-Asp-Pro-Asn(Trt)-D-Phe-Asn-Pro-Asn(Trt)-OMe
Boc-Asp-D-Pro-Thr(Bn)-Asn(Trt)-Tyr(tBu)-Gly-OMe
Boc-D-Asp-D-Pro-Acpc-Phe-OMe
Boc-Asp-OMe
Boc-D-phenylglycine (Boc-D-Phg)
Boc-Val-Pro-(D)Asp-Asp-Val-OMe
Boc-Leu-Phe-Val-Aib-D-Ala-Leu-Phe-Val-OMe
Boc-Leu-Val-Val-Aib-D-Pro-Leu-Val-Val-OMe
Boc-Leu-Phe-Val-D-Pro-L-Pro-D-Ala-Leu-Phe-Val-OMe
Boc-Aib-β2,2Ac6c-OMe
Ac-β2,2Ac6c-NHMe
D-proline-incorporated wainunuamide (cyclic octapeptide)
Boc-Phe-Pro-His-Pro-OMe
Boc-D-Pro-Phe-Pro-His-Pro-OMe
Boc-Pro-Gly-Leu-OMe
Boc-Pro-Phe-OMe
Boc-His-Pro-OMe
Boc-Pro-Gly-OMe
Boc-Gly-Tyr-OMe
Boc-Tyr-Tyr-OMe
Boc-Gly-Tyr-Tyr-Tyr-OMe
N-Me-Valine-OMe
Boc-Pro-(N-Me)Val-OMe
Boc-Pro-(N-Me)Val-Pro-OMe
Boc-Gly-Tyr-Tyr-Tyr-Pro-(N-Me)Val-Pro-OMe
Boc-D-homoproline
Boc-D-Ala-OME
Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O)
H-d-Cys-OMe
Boc-d-Ser-OH
Ac-l-Pro-OH
Boc-D-Pro-OSu
Q & A
Q. What are the established synthetic routes for Boc-D-Pro-Ome, and what analytical methods are critical for verifying its structural identity?
this compound is typically synthesized via carbodiimide-mediated coupling reactions, followed by Boc protection under anhydrous conditions. Key analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and absence of impurities .
- Mass spectrometry (ESI-MS) to validate molecular weight .
- HPLC for purity assessment (>95% by reverse-phase chromatography) . Basic protocols emphasize rigorous drying of solvents and inert atmosphere to prevent hydrolysis of the methoxy group.
Q. How does the Boc protecting group impact the stability of D-Pro-Ome in peptide synthesis workflows?
The Boc group enhances amine protection during acidic deprotection steps, critical for sequential peptide elongation. Stability studies recommend monitoring:
- Acid sensitivity : Deprotection efficiency with trifluoroacetic acid (TFA) varies with reaction time (30–120 minutes) and temperature (0–25°C) .
- Base compatibility : this compound is stable under basic coupling conditions (e.g., DIPEA in DMF), minimizing racemization .
Advanced Research Questions
Q. What experimental approaches can mitigate racemization during this compound synthesis, and how are these outcomes quantitatively assessed?
Racemization risks arise during coupling or deprotection. Methodological strategies include:
- Chiral HPLC with polysaccharide columns to quantify enantiomeric excess (ee) .
- Low-temperature reactions (−20°C) to slow kinetic racemization .
- Additives (e.g., HOBt/DMAP) to suppress side reactions . Advanced studies correlate ee with coupling reagent choice (e.g., HATU vs. EDCI) and solvent polarity (DMF vs. DCM) .
Q. How can researchers reconcile discrepancies in reported solubility profiles of this compound across solvents?
Contradictory solubility data (e.g., DCM vs. THF) often stem from:
- Crystallinity variations : Recrystallization protocols (e.g., ether vs. hexane) affect particle size and solubility .
- Temperature gradients : Solubility in DMF increases linearly from 5°C to 40°C (R² > 0.95 in controlled studies) . Methodological solutions include standardized pre-saturation assays and dynamic light scattering (DLS) for colloidal stability analysis .
Q. What variables explain conflicting deprotection efficiencies of this compound in acidic environments, and how can these be systematically tested?
Deprotection efficiency (e.g., 70–95% TFA-mediated cleavage) depends on:
- Acid concentration : Dilute TFA (20–50% v/v) reduces side reactions but prolongs reaction time .
- Scavenger use : Addition of triisopropylsilane (TIS) improves yield by preventing carbocation side products . Controlled experiments should vary these parameters and quantify outcomes via LC-MS kinetics .
Methodological Frameworks for Study Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound stability studies?
- Feasible : Pilot studies using microreactors (0.1–1 mmol scale) to test thermal/chemical stability .
- Novel : Investigating solvent-free mechanochemical synthesis as an eco-friendly alternative .
- Relevant : Aligning with peptide therapeutic development needs (e.g., prolonged shelf-life) .
Q. What role do PICOT elements (Population, Intervention, Comparison, Outcome, Time) play in optimizing this compound-based peptide couplings?
- Intervention : Comparing microwave-assisted vs. traditional heating for coupling efficiency .
- Outcome : Yield (%) and ee (%) as primary endpoints .
- Time : Reaction kinetics monitored via in-situ FTIR .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze conflicting NMR spectral data for this compound in deuterated solvents?
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
